Docosane, 1-iodo-
Overview
Description
Docosane, 1-iodo- , also known by its chemical formula C₂₂H₄₅I , is a compound with a molecular weight of approximately 436.5 g/mol . It belongs to the class of alkanes and specifically falls within the category of iodoalkanes . The term “docosane” refers to a 22-carbon straight-chain hydrocarbon .
Physical And Chemical Properties Analysis
Scientific Research Applications
Viscosity and Density Studies
1-Iododocosane and its homologues, such as 1-iodopropane and 1-iodobutane, have been studied for their atmospheric pressure viscosity and density properties. Ryshkova, Postnikov, and Polishuk (2019) reported data for liquid 1-iodoalkanes, observing similarities in atmospheric pressure viscosities between 1-chloroalkanes and 1-iodoalkanes. They highlighted the unique packing fractions of 1-iodoalkanes, which influences their viscosity modeling and estimation (Ryshkova, Postnikov, & Polishuk, 2019).
Bioaugmentation in Groundwater Microcosms
In environmental science, 1-iododocosane has been referenced in the context of bioaugmentation for the treatment of groundwater contaminants. Jitnuyanont, Sayavedra-Soto, and Semprini (2004) explored the transformation of 1,1,1-trichloroethane in groundwater microcosms using butane-utilizing microorganisms. Their study indicated the potential of using specific microbial enrichments to enhance the degradation of groundwater contaminants (Jitnuyanont, Sayavedra-Soto, & Semprini, 2004).
Chemical Synthesis and Catalysis
In the field of chemistry, 1-iodoalkanes, including 1-iododocosane, have been investigated for their roles in chemical synthesis. Nakajima, Morita, and Hara (1981) studied the hydrogenolysis and dimerization of iodoalkanes catalyzed by palladium, demonstrating the effectiveness of hydrazine in the coupling of 1-iodoeicosane to produce longer-chain alkanes. This research highlights the potential of 1-iodoalkanes in catalytic processes and organic synthesis (Nakajima, Morita, & Hara, 1981).
Halogen Bonding and Polymorphism
The study of halogen bonding in polymorphic structures also involves 1-iodoalkanes. Raatikainen and Rissanen (2009) researched 1-iodo-3,5-dinitrobenzene and its ability to form different halogen bond motifs in polymorphic structures. This research contributes to the understanding of the molecular interactions and structural diversity in halogen-containing compounds (Raatikainen & Rissanen, 2009).
Density and Viscosity in Binary Mixtures
The interaction of 1-iodoalkanes in binary mixtures has been examined for their density and viscosity properties. Bolotnikov and Bolotnikova (2006) measured the kinematic viscosity of 1-iodohexane, 1-iodoheptane, and 1-chlorononane, providing insights into the physical properties of these compounds and their mixtures (Bolotnikov & Bolotnikova, 2006).
properties
IUPAC Name |
1-iododocosane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTWESGWRGHHPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00532457 | |
Record name | 1-Iododocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62127-53-1 | |
Record name | 1-Iododocosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62127-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iododocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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